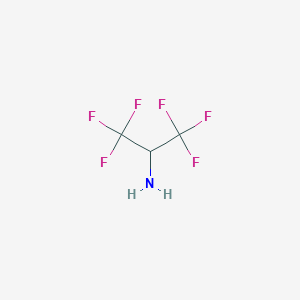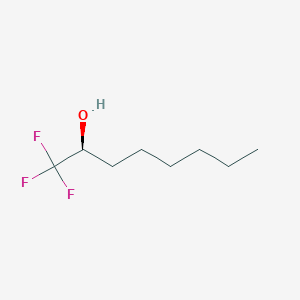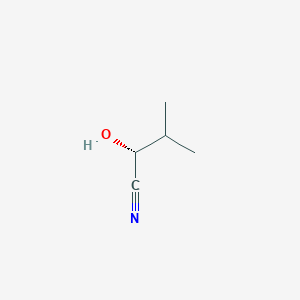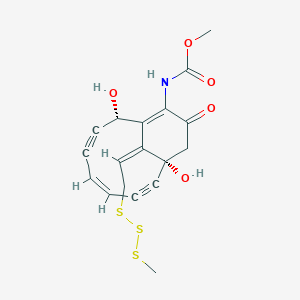
1,1,1,3,3,3-六氟丙烷-2-胺
描述
1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE: is a fluorinated organic compound characterized by the presence of six fluorine atoms attached to a propane backbone. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications.
科学研究应用
Chemistry: 1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE is used as a solvent and reagent in organic synthesis due to its high polarity and ability to stabilize reactive intermediates .
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and protein folding, as it can influence the stability and activity of biomolecules.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing fluorinated pharmaceuticals that exhibit enhanced metabolic stability and bioavailability.
Industry: Industrially, 1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE is employed in the production of specialty polymers and materials with high thermal and chemical resistance .
作用机制
Target of Action
It is known to be a superior solvent for the generation of radical cations .
Mode of Action
1,1,1,3,3,3-Hexafluoropropan-2-amine interacts with its targets by facilitating Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . It enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .
Biochemical Pathways
The compound plays a significant role in several biochemical pathways. It catalyzes the epoxidation of cyclooctene and 1-octene with hydrogen peroxide . It also facilitates the generation of radical cations, in many cases increasing their half-lives .
Result of Action
It is known to facilitate various chemical reactions and increase the efficiency of certain catalysts .
准备方法
Synthetic Routes and Reaction Conditions: 1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE can be synthesized through the reaction of hexafluoroacetone with ammonia or amines under controlled conditions. The reaction typically involves the use of a catalyst and occurs at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of 1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE often involves the vapor-phase catalytic reaction of hexafluoroacetone with hydrogen in the presence of a nickel catalyst. This method is preferred due to its efficiency and the long catalytic life of the nickel catalyst .
化学反应分析
Types of Reactions: 1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different fluorinated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexafluoropropan-2-one, while substitution reactions can produce various substituted amines.
相似化合物的比较
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
- 2,2,2-Trifluoroethanol
Comparison: 1,1,1,3,3,3-HEXAFLUOROISOPROPYLAMINE is unique due to its amine functional group, which imparts different reactivity compared to alcohols like 1,1,1,3,3,3-Hexafluoro-2-propanol. The presence of the amine group allows for participation in a broader range of chemical reactions, including those involving nucleophiles and electrophiles .
属性
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F6N/c4-2(5,6)1(10)3(7,8)9/h1H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEDJBIYIWUMLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481246 | |
| Record name | 2-Amino-2H-perfluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1619-92-7 | |
| Record name | 2-Amino-2H-perfluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,3,3,3-hexafluoropropan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,1,1,3,3,3-Hexafluoropropan-2-amine interact with the [Tp'Rh(PMe3)] complex?
A1: Unlike unsubstituted amines that coordinate with the rhodium center, 1,1,1,3,3,3-Hexafluoropropan-2-amine undergoes oxidative addition to the [Tp'Rh(PMe3)] fragment. [] This results in the cleavage of the N-H bond in 1,1,1,3,3,3-Hexafluoropropan-2-amine and the formation of a rhodium(III) complex with a Rh-N bond and a Rh-H bond. [] The resulting complex is (κ3-Tp')Rh(PMe3)(NHCH(CF3)2)H, where Tp' represents the tris(3,5-dimethylpyrazolyl)borate ligand.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol](/img/structure/B156428.png)











